molecular formula C23H17BrN4O2 B11386693 4-(4-bromophenyl)-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(4-bromophenyl)-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11386693
M. Wt: 461.3 g/mol
InChI Key: HQPNLLSXIAXKME-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule with a fused pyrrolopyrazole ring system. Let’s break down its structure:

    4-(4-bromophenyl): This part of the compound contains a bromine-substituted phenyl ring.

    3-(2-hydroxyphenyl): Here, we have a hydroxy-substituted phenyl ring.

    5-(pyridin-3-ylmethyl): The pyridine ring is attached via a methyl group.

    4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: The central core consists of a dihydropyrrolopyrazole ring.

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One common approach involves the condensation of appropriate precursors, followed by cyclization. For example:

    Buchwald-Hartwig Amination: The bromophenyl precursor reacts with an amine (such as pyridine) using a palladium catalyst to form the desired product.

    Multicomponent Reactions: A three-component reaction involving an aldehyde, an amine, and an isocyanide can also yield this compound.

Industrial Production:: While no specific industrial-scale production method is widely reported, research laboratories often synthesize it for further studies.

Chemical Reactions Analysis

Reactions::

    Oxidation: The hydroxy group can be oxidized to a ketone.

    Reduction: Reduction of the pyrazole ring can yield the corresponding dihydropyrazole.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions.

Common Reagents and Conditions::

    Oxidation: Reagents like Jones reagent (CrO₃/H₂SO₄) or PCC (pyridinium chlorochromate) are commonly used.

    Reduction: Hydrogen gas over a metal catalyst (e.g., Pd/C) or sodium borohydride (NaBH₄) can reduce the pyrazole ring.

    Substitution: Amines or other nucleophiles can replace the bromine.

Major Products::
  • Oxidation: Ketone derivative.
  • Reduction: Dihydropyrazole form.
  • Substitution: Various substituted derivatives.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It may exhibit biological activity, making it relevant for drug discovery.

    Chemistry: As a complex heterocycle, it serves as a synthetic building block.

    Industry: Its unique structure could have applications in materials science.

Mechanism of Action

The exact mechanism remains an active area of research. Potential molecular targets and pathways need further exploration.

Properties

Molecular Formula

C23H17BrN4O2

Molecular Weight

461.3 g/mol

IUPAC Name

4-(4-bromophenyl)-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H17BrN4O2/c24-16-9-7-15(8-10-16)22-19-20(17-5-1-2-6-18(17)29)26-27-21(19)23(30)28(22)13-14-4-3-11-25-12-14/h1-12,22,29H,13H2,(H,26,27)

InChI Key

HQPNLLSXIAXKME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC3=C2C(N(C3=O)CC4=CN=CC=C4)C5=CC=C(C=C5)Br)O

Origin of Product

United States

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